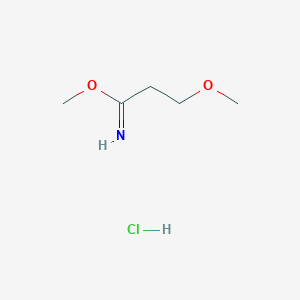
Methyl3-methoxypropanimidatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl3-methoxypropanimidatehydrochloride is an organic compound with the molecular formula C4H10ClN2O. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. This compound is often utilized as a reagent in the preparation of other chemical substances and has applications in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl3-methoxypropanimidatehydrochloride typically involves the reaction of methyl 3-methoxypropionate with an appropriate amine under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
- Methyl 3-methoxypropionate is reacted with an amine (e.g., methylamine) in the presence of hydrochloric acid.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imidate hydrochloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl3-methoxypropanimidatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to amine or other reduced forms.
Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Methyl3-methoxypropanimidatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to modify proteins and other biomolecules.
Medicine: Investigated for potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Methyl3-methoxypropanimidatehydrochloride involves its ability to react with nucleophiles, such as amines and alcohols, to form imidate derivatives. These reactions are facilitated by the presence of the hydrochloride group, which enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
- Methyl 2-methylpropionimidate hydrochloride
- Methyl 3-methoxypropionate
- 3-Methoxypropanimidamide hydrochloride
Comparison: Methyl3-methoxypropanimidatehydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis. For example, Methyl 2-methylpropionimidate hydrochloride has a different substitution pattern, which affects its reactivity and applications.
特性
CAS番号 |
61737-87-9 |
|---|---|
分子式 |
C5H12ClNO2 |
分子量 |
153.61 g/mol |
IUPAC名 |
methyl 3-methoxypropanimidate;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-7-4-3-5(6)8-2;/h6H,3-4H2,1-2H3;1H |
InChIキー |
KURHUZOQMZQFMU-UHFFFAOYSA-N |
正規SMILES |
COCCC(=N)OC.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-5-nitro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8754650.png)
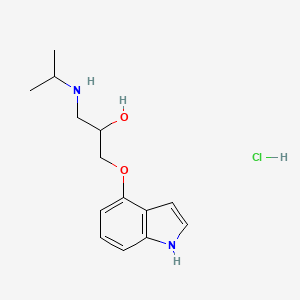
![N-[4-(2-pyrrolidin-1-ylethylsulfamoyl)phenyl]acetamide](/img/structure/B8754667.png)
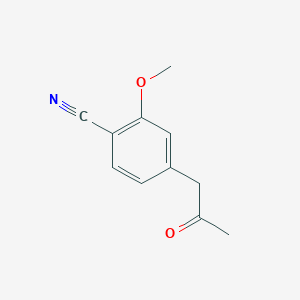
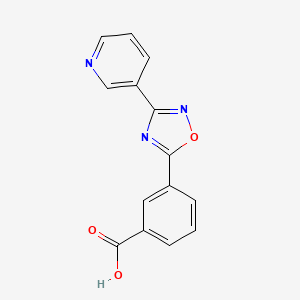
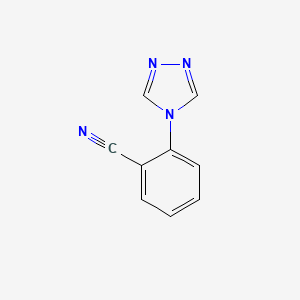
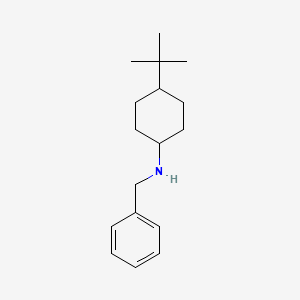
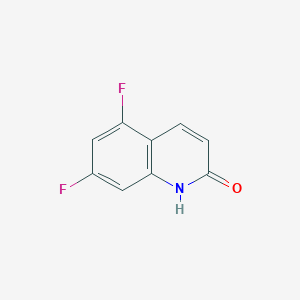
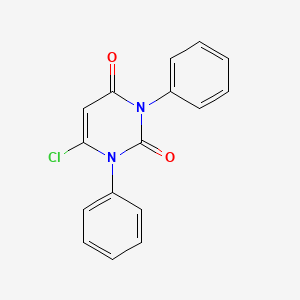
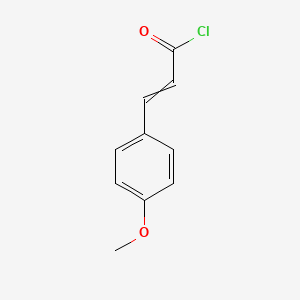
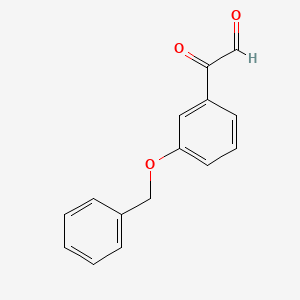
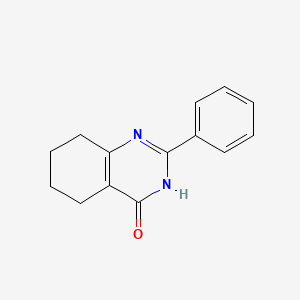
![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro](/img/structure/B8754738.png)
![Cyclohexane, [2-(ethenyloxy)ethyl]-](/img/structure/B8754741.png)
